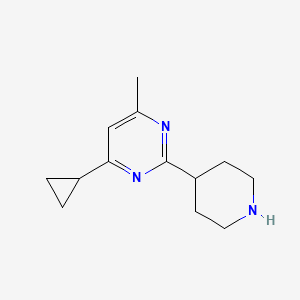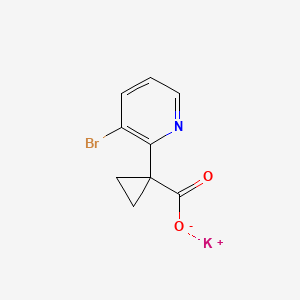![molecular formula C6H2BrClN2O B13587801 6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
6-Bromo-4-chlorofuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2O. It is a derivative of pyrimidine, featuring both bromine and chlorine substituents on a fused furo[3,2-d]pyrimidine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes undergo cyclization to form pyrimidone intermediates.
Bromination: The pyrimidone intermediates are then brominated using bromine or a brominating agent.
Chlorination: Finally, the brominated intermediates are chlorinated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process relies on standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
6-Bromo-4-chlorofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparación Con Compuestos Similares
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrrolo[2,3-d]pyrimidine
Comparison: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its furo[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties compared to its thieno, pyrido, and pyrrolo analogs. The presence of both bromine and chlorine substituents further enhances its reactivity and potential for diverse chemical modifications .
Propiedades
Fórmula molecular |
C6H2BrClN2O |
|---|---|
Peso molecular |
233.45 g/mol |
Nombre IUPAC |
6-bromo-4-chlorofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2BrClN2O/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H |
Clave InChI |
CPBFYMOWEPCUHT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC2=C1N=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

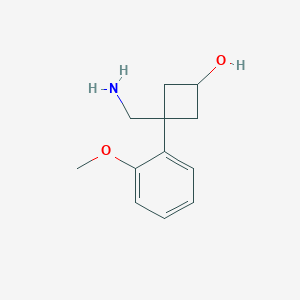
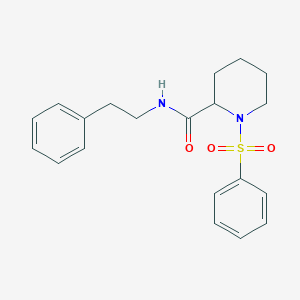

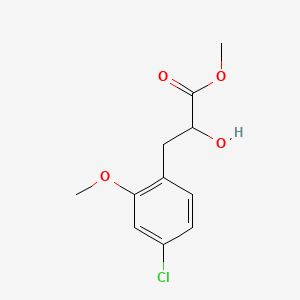
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
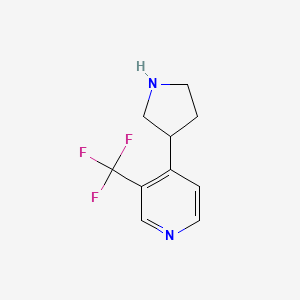
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)


